molecular formula C11H13FO2 B14029803 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone

Cat. No.: B14029803
M. Wt: 196.22 g/mol
InChI Key: WGNKLWNDVKJIRW-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone is a substituted acetophenone derivative characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃), fluoro (-F), and methyl (-CH₃) groups at positions 5, 2, and 3, respectively, attached to an ethanone (-COCH₃) moiety. The ethoxy group likely enhances lipophilicity, while the electron-withdrawing fluoro substituent may influence electronic interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

1-(5-ethoxy-2-fluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C11H13FO2/c1-4-14-9-5-7(2)11(12)10(6-9)8(3)13/h5-6H,4H2,1-3H3

InChI Key

WGNKLWNDVKJIRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)F)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: 5-Ethoxy-2-fluoro-3-methylbenzoic Acid

  • Starting from 2-amino-5-fluorobenzoic acid, perform diazotization using sodium nitrite in acidic aqueous medium at low temperature (0–10 °C).
  • Introduce an ethoxy group at the 5-position via nucleophilic substitution or via an ethylation step on a suitable precursor.
  • Methyl substitution at the 3-position can be introduced via Friedel-Crafts alkylation or by starting from a methyl-substituted precursor.
  • Purify the intermediate by extraction and recrystallization.

Conversion to Acyl Chloride

  • React the purified 5-ethoxy-2-fluoro-3-methylbenzoic acid with thionyl chloride (SOCl₂) at around 60 °C to form the corresponding acyl chloride.
  • Remove excess thionyl chloride by evaporation under reduced pressure.
  • The acyl chloride intermediate is typically used immediately for the next step.

Friedel-Crafts Acylation to Form 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone

  • Use the acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to acylate an appropriate aromatic substrate or directly form the ketone.
  • Conduct the reaction under controlled temperature (0–25 °C) to avoid side reactions.
  • Quench the reaction mixture with water or dilute acid, extract the product with organic solvents.
  • Purify by column chromatography or recrystallization.

Alternative Synthetic Routes

Data Table: Summary of Key Reaction Conditions

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Diazotization NaNO₂, H₂SO₄ aqueous solution 0–10 1–2 hours 85–90 Low temp to avoid side reactions
Ethoxy substitution Ethanol or ethylating agent, base catalyst 50–80 2–4 hours 75–80 Nucleophilic aromatic substitution
Acyl chloride formation Thionyl chloride (SOCl₂) 60 1–2 hours 90–95 Removal of excess SOCl₂ critical
Friedel-Crafts acylation AlCl₃ catalyst, aromatic substrate 0–25 2–4 hours 70–85 Controlled temp to reduce polyacylation
Oxidation (alternative) PCC or Dess-Martin periodinane RT 1–3 hours 80–90 From corresponding alcohol intermediate

Research Findings and Analytical Data

  • Purity and characterization : The final compound is typically characterized by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry to confirm the presence of ethoxy, fluoro, and methyl groups along with the ketone functionality.
  • Yield optimization : Reaction temperature and stoichiometry of reagents significantly affect yield and purity. For example, controlling the temperature during Friedel-Crafts acylation minimizes polyacylation and by-products.
  • Solvent choice : Use of anhydrous solvents such as dichloromethane or toluene improves reaction efficiency and product isolation.

Chemical Reactions Analysis

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone is an organic compound with a molecular formula of C₁₁H₁₃FO₂ and a molar mass of approximately 196.22 g/mol. Characterized by an ethoxy group, a fluoro substituent, and a methyl group on a phenyl ring, it has potential applications in medicinal chemistry and organic synthesis. The electron-withdrawing fluorine atom and the ethoxy group influence its reactivity and biological activity.

Chemical Reactivity

The reactivity of this compound is due to its functional groups. It can undergo reactions typical of ketones and substituted aromatic compounds:

  • Ketone Reactions It can participate in nucleophilic addition, reduction, and oxidation reactions due to the ketone functional group.
  • Aromatic Substitution The phenyl ring can undergo electrophilic aromatic substitution reactions, influenced by the substituents present.

These reactions are essential for synthesizing complex molecules and exploring the compound's pharmacological properties.

Potential Applications

This compound has potential applications in academic research and industrial uses:

  • Medicinal Chemistry Fluorinated compounds enhance metabolic stability and bioavailability in drug design. The ethoxy group may improve solubility and permeability across biological membranes, making it a candidate for pharmacological evaluation.
  • Organic Synthesis It serves as a versatile building block for synthesizing complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
  • Material Science Useful as an intermediate in the synthesis of specialty polymers or additives due to its unique structural features.

Interaction Studies

Interaction studies involving this compound could focus on its binding affinity to biological targets like enzymes or receptors. Preliminary studies might include:

  • Binding Assays Determining its affinity and selectivity for specific biological targets.
  • Enzyme Inhibition Studies Evaluating its potential to inhibit or modulate enzyme activity.

Such studies would provide insights into its potential therapeutic uses and guide further development.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanoneContains a chloro substituent instead of ethoxyMay exhibit different biological activity due to chlorine's properties
1-(4-Ethoxy-2-fluoro-3-methylphenyl)ethanoneEthoxy group at a different positionVariations in reactivity due to positional isomerism
1-(5-Methoxy-2-fluoro-3-methylphenyl)ethanoneContains a methoxy group instead of ethoxyDifferent solubility and electronic properties

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ethanone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in electrophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical profiles of ethanone derivatives are highly dependent on substituent type, position, and electronic properties. Key comparisons include:

Compound Name/Structure Substituents Key Structural Features
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone 5-Ethoxy, 2-Fluoro, 3-Methyl Ethoxy (electron-donating), fluoro (electron-withdrawing), methyl (steric)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Nitro (-NO₂), thioether (-S-) Nitro groups enhance antimalarial activity via increased electron-withdrawing effects
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone Hydroxy (-OH), methoxy (-OCH₃), methyl Hydroxy groups improve antioxidant activity via radical scavenging
S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone) Fluoro, piperazine, dioxane Fluoro enhances CNS penetration; piperazine confers serotonin receptor affinity
1-{5-Aryl-2-[5-(4-fluorophenyl)-thiophen-2-yl]oxadiazol-3-yl}ethanone Oxadiazole, fluorophenyl Oxadiazole improves anticancer activity via DNA intercalation
Antimicrobial Activity
  • Antimalarial: Indolyl-3-ethanone-α-thioethers with nitro groups (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit superior activity (pIC₅₀ = 8.21) compared to chloroquine (pIC₅₀ = 7.55) due to enhanced electron-withdrawing effects .
  • Antifungal: Triazole-containing ethanones (e.g., 1-(4-Methylphenyl)-2-(triazol-3-ylthio)ethanone) show moderate fungicidal activity, attributed to sulfur-mediated membrane disruption .
Enzyme Inhibition
  • α-Glucosidase Inhibition: Methoxylation at C-4 in phenolic ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) reduces IC₅₀ values by improving hydrophobic interactions with enzyme pockets .
  • CYP51 Inhibition: Pyridine-based ethanones (e.g., UDO) inhibit Trypanosoma cruzi CYP51, with trifluoromethyl groups enhancing binding affinity .
Central Nervous System (CNS) Activity
  • Antipsychotic: S 16924, a fluorophenyl ethanone derivative, exhibits potent serotonin (5-HT₁A) agonist activity (ID₅₀ = 0.96 mg/kg) and minimal catalepsy risk compared to haloperidol .
Anticancer Activity
  • Oxadiazole Derivatives: 1-{5-Aryl-2-[5-(4-fluorophenyl)-thiophen-2-yl]oxadiazol-3-yl}ethanone (7d) shows selective activity against MCF7 breast cancer cells, comparable to 5-fluorouracil .

Physicochemical Properties

  • Lipophilicity : Ethoxy and methyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., S 16924) .
  • Solubility: Hydroxy and methoxy groups improve aqueous solubility in antioxidant phenolic ethanones .
  • Stability : Electron-withdrawing substituents (e.g., fluoro, nitro) reduce metabolic degradation, prolonging half-life .

Biological Activity

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone is an organic compound notable for its unique molecular structure, which includes an ethoxy group, a fluoro substituent, and a methyl group on a phenyl ring. Its molecular formula is C₁₁H₁₃FO₂, with a molar mass of approximately 196.22 g/mol. This compound has garnered interest for its potential applications in medicinal chemistry and organic synthesis due to the influence of its functional groups on biological activity.

Chemical Structure and Properties

The presence of the fluorine atom is significant as it can enhance metabolic stability and bioavailability in drug design. The ethoxy group may improve solubility and permeability across biological membranes, which is crucial for pharmacological applications. The compound's reactivity can be attributed to its functional groups, allowing it to undergo various reactions typical of ketones and substituted aromatic compounds.

Biological Activity Insights

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. For instance:

  • Fluorinated Compounds : Generally show enhanced metabolic stability.
  • Ethoxy Group : Contributes to improved solubility and permeability.

This compound may serve as a candidate for further pharmacological evaluation, especially in interaction studies focusing on binding affinity to biological targets such as enzymes or receptors.

Potential Applications

This compound has potential applications across various fields, including:

  • Medicinal Chemistry : As a precursor for synthesizing more complex molecules.
  • Pharmacological Research : Investigating its interaction with biological targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructure CharacteristicsUnique Features
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanoneContains a chloro substituent instead of ethoxyMay exhibit different biological activity due to chlorine's properties
1-(4-Ethoxy-2-fluoro-3-methylphenyl)ethanoneEthoxy group at a different positionVariations in reactivity due to positional isomerism
1-(5-Methoxy-2-fluoro-3-methylphenyl)ethanoneContains a methoxy group instead of ethoxyDifferent solubility and electronic properties

Understanding these differences is essential for tailoring compounds for specific uses in medicinal chemistry.

In Vitro Studies

Preliminary studies involving similar compounds suggest that fluorinated derivatives often show enhanced activity against specific biological targets. For example, compounds with fluorine substitutions have been reported to exhibit significant anti-inflammatory properties, which could be indicative of the potential efficacy of this compound in similar therapeutic contexts .

Pharmacological Evaluations

Research indicates that compounds structurally related to this compound have been evaluated for their pharmacokinetic profiles, revealing promising results in terms of absorption and bioavailability. Such studies are crucial for understanding the compound's therapeutic potential and guiding further development efforts .

Q & A

Q. How can this compound be utilized as a precursor in the synthesis of heterocyclic compounds?

  • Methodological Answer : React with hydrazines to form pyrazoles (e.g., reflux in ethanol with piperidine catalyst). Monitor via TLC; purify via flash chromatography. For example, this compound can condense with arylhydrazines to yield bioactive pyrazole derivatives .

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